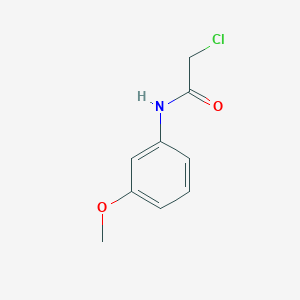

2-chloro-N-(3-methoxyphenyl)acetamide

Description

The exact mass of the compound 2-chloro-N-(3-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNAIBJFYFWTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170129 | |

| Record name | Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17641-08-6 | |

| Record name | 2-Chloro-N-(3-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17641-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(3-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-META-ACETANISIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide, a valuable intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers expert insights into critical process parameters and troubleshooting. Emphasis is placed on ensuring scientific integrity and reproducibility through a self-validating protocol design and thorough characterization of the final product.

Introduction: Significance and Applications

2-chloro-N-(3-methoxyphenyl)acetamide belongs to the class of N-arylacetamides, which are significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] The presence of the reactive chloroacetyl group makes it a versatile building block for introducing a two-carbon unit, enabling the construction of more complex molecular architectures. The methoxy-substituted phenyl ring is a common motif in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. Research has shown that related 2-chloro-N-arylacetamide derivatives possess a range of biological activities, including antimicrobial and antifungal properties.[2]

This guide will focus on the most common and efficient pathway for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide: the chloroacetylation of m-anisidine.

The Synthetic Pathway: Chloroacetylation of m-Anisidine

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of m-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The amino group (-NH₂) of m-anisidine, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by a mild base present in the reaction mixture or during the workup, to yield the final product, 2-chloro-N-(3-methoxyphenyl)acetamide, and hydrochloric acid as a byproduct.

To ensure the reaction proceeds to completion, a base is often added to neutralize the hydrochloric acid byproduct. This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram of the Synthesis Pathway

Caption: General workflow for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide, adapted from established procedures for analogous compounds.[1]

Materials and Reagents

-

m-Anisidine (3-methoxyaniline)

-

Chloroacetyl chloride

-

Glacial Acetic Acid

-

Saturated Sodium Acetate solution

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine (1.0 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, add a saturated solution of sodium acetate to the reaction mixture. A solid precipitate of 2-chloro-N-(3-methoxyphenyl)acetamide will form.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with cold distilled water to remove any remaining salts and acetic acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-chloro-N-(3-methoxyphenyl)acetamide as a solid.

Characterization of 2-chloro-N-(3-methoxyphenyl)acetamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.64 g/mol |

| Melting Point | 90.5-91.5 °C[3] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~8.0-8.5 (br s, 1H, NH), ~6.8-7.4 (m, 4H, Ar-H), ~4.2 (s, 2H, CH₂Cl), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~164 (C=O), ~160 (C-O), ~139 (C-N), ~130, ~112, ~110, ~105 (Ar-C), ~55 (OCH₃), ~43 (CH₂Cl) |

| IR (KBr, cm⁻¹) | Expected peaks: ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-O stretch), ~750 (C-Cl stretch) |

Note: The NMR chemical shifts are estimations based on the structure and data for analogous compounds. Actual values may vary depending on the solvent and instrument used. The synthesis and characterization of 2-chloro-N-(3-methoxyphenyl)acetamide by FTIR, ¹H, and ¹³C NMR have been reported in the literature.[2]

Expert Insights and Troubleshooting

Rationale for Experimental Choices

-

Solvent: Glacial acetic acid serves as a good solvent for m-anisidine and helps to activate the chloroacetyl chloride.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial to prevent side reactions, such as the formation of di-acylated products and degradation of the starting materials.

-

Base: Sodium acetate is used as a mild base to neutralize the HCl generated during the reaction. Its use in the workup precipitates the product from the acidic solution. Using a stronger base like triethylamine directly in the reaction mixture is also a common practice and can be done in an inert solvent like dichloromethane.[4]

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and soluble impurities.

Potential Side Reactions and Troubleshooting

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. |

| Protonation of the starting amine. | Ensure efficient neutralization of the generated HCl by using an adequate amount of base. | |

| Hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and reagents, and perform the reaction under a dry atmosphere (e.g., under a nitrogen or argon blanket). | |

| Formation of Impurities | Di-acylation of the amine. | This is less likely with aromatic amines but can be minimized by slow, controlled addition of chloroacetyl chloride at low temperatures. |

| Reaction with solvent. | Ensure the chosen solvent is inert under the reaction conditions. | |

| Difficulty in Purification | Oily product. | Ensure all acetic acid is removed during washing. If the product oils out during recrystallization, try a different solvent system or use column chromatography for purification. |

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

m-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Glacial acetic acid is corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Conclusion

The synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide via the chloroacetylation of m-anisidine is a straightforward and efficient process. By carefully controlling the reaction conditions, particularly the temperature and the exclusion of moisture, a high yield of the pure product can be obtained. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate.

References

-

Çoban, V., Çankaya, N., & Yalçın Azarkan, S. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-14. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-n-(3-methoxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

Chiang, K.-H., et al. (2016). Effective Synthesis of N -Arylformamide from α-Halo- N -arylacetamides. Heteroatom Chemistry, 27(4). Available at: [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 623-628. Available at: [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [https://www.lobachemie.com/msds-sds/ CHLOROACETYL-CHLORIDE-FOR-SYNTHESIS-L02855.pdf]([Link] CHLOROACETYL-CHLORIDE-FOR-SYNTHESIS-L02855.pdf)

-

ResearchGate. (2018). What are the conditions to do the reaction of carboxymethylation of aromatic amine?. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

University of Oxford. (n.d.). Over-expression, purification, and characterization of recombinant human arylamine N-acetyltransferase 1. Retrieved from [Link]

-

ACS Publications. (n.d.). ON CERTAIN AROMATIC AMINES AND CHLOROACETYL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Arylacetamides Investigated. Retrieved from [Link]

-

PMC. (n.d.). The deacetylation of N-arylacetamides in vitro. Retrieved from [Link]

Sources

2-chloro-N-(3-methoxyphenyl)acetamide CAS number 17641-08-6

An In-Depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No. 17641-08-6)

Introduction: A Versatile Chloroacetamide Building Block

2-chloro-N-(3-methoxyphenyl)acetamide, registered under CAS number 17641-08-6, is a substituted acetamide that has garnered significant interest as a versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive chloroacetyl group appended to a methoxy-substituted aniline, provides a valuable scaffold for constructing more complex molecular architectures. This dual functionality makes it a key component in the synthesis of a wide array of target molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety information, grounded in established scientific literature and data.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. 2-chloro-N-(3-methoxyphenyl)acetamide is typically supplied as an off-white or light brown solid.[1][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17641-08-6 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 199.63 g/mol | [3][5] |

| Appearance | Off-white to brown amorphous powder/solid | [1][3] |

| Melting Point | 88-94 °C; 90.5-91.5 °C | [1][5] |

| Boiling Point | 371.9°C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.264 g/cm³ (Predicted) | [3][5] |

| XLogP3 | 1.9 | [5] |

| Purity | ≥ 98% (by HPLC) | [1] |

Synthesis Protocol: Acylation of m-Anisidine

The most common and efficient synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide involves the N-acylation of 3-methoxyaniline (also known as m-anisidine) with chloroacetyl chloride.[6] This reaction is a straightforward nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

Caption: General synthesis workflow for 2-chloro-N-(3-methoxyphenyl)acetamide.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[6]

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, add 3-methoxyaniline (1.0 eq). Dissolve it in an appropriate aqueous or organic solvent.

-

Reagent Addition: While stirring the solution, add chloroacetyl chloride (1.0 - 4.0 eq) dropwise over a period of approximately one hour.[6] The slow addition is critical to control the exothermic nature of the reaction and prevent side product formation. The use of excess chloroacetyl chloride can drive the reaction to completion.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[6]

-

Product Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will cause the desired product, which is typically insoluble in water, to precipitate out of the solution.[6]

-

Purification: Filter the crude solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any unreacted starting materials and water-soluble byproducts.[6]

-

Drying and Characterization: Dry the purified solid. The final product can be further purified by recrystallization, for example, from an ethanol/water mixture.[6] The structure and purity should be confirmed using analytical techniques such as NMR, IR, and Mass Spectrometry.[7]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. Spectroscopic methods are essential for structural elucidation.

Caption: Standard workflow for the analytical validation of the synthesized product.

Recent studies have utilized Fourier-transform infrared (FTIR) spectroscopy, as well as proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, to fully characterize the molecule.[7] These techniques confirm the presence of key functional groups (amide C=O, N-H, C-Cl, and ether C-O stretches in IR) and the specific arrangement of atoms within the molecule (NMR).

Applications in Research and Development

The utility of 2-chloro-N-(3-methoxyphenyl)acetamide stems from its role as a reactive intermediate. The chloro- group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.

Caption: Major application pathways for 2-chloro-N-(3-methoxyphenyl)acetamide.

-

Pharmaceutical Development: This compound is a valuable building block in medicinal chemistry. It is particularly noted as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] Its structure can be elaborated to create lead compounds for drug discovery programs. For instance, related N-arylacetamides are precursors for molecules with potential anti-inflammatory properties.[8]

-

Agrochemicals: It is utilized in the formulation of agrochemicals, contributing to the development of effective pest control solutions.[1][2] The chloroacetamide moiety is a known feature in some classes of herbicides.

-

Biochemical and Synthetic Research: Researchers use this compound to synthesize novel molecules for studying biological processes like enzyme interactions.[1][2] A recent study detailed the synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate (3MPAEMA) from this acetamide, with subsequent computational analysis suggesting potential drug-like properties for the derivatives.[7]

-

Material Science: The unique chemical properties of this molecule lend it to exploration in material science, including the development of new polymers and coatings.[2]

Safety and Handling

Proper handling of all chemical reagents is essential. Based on aggregated GHS data, 2-chloro-N-(3-methoxyphenyl)acetamide presents specific hazards that require appropriate safety measures.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][5] |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [9] |

Recommended Precautionary Measures

-

Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Avoid breathing dust, fumes, or vapors and use only in a well-ventilated area.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

First Aid (Ingestion): If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse the mouth with water but do not induce vomiting.[10]

-

First Aid (Skin/Eye Contact): In case of skin contact, wash off with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[9][10]

-

Storage: Store in a well-ventilated place with the container tightly closed.[9] Keep in an inert atmosphere at room temperature.[3]

Conclusion

2-chloro-N-(3-methoxyphenyl)acetamide is more than a simple chemical compound; it is a versatile and enabling tool for the research and development community. Its straightforward synthesis, combined with the reactive chloroacetyl moiety, provides a reliable platform for innovation across pharmaceuticals, agrochemicals, and material science. By understanding its properties, synthesis, and handling requirements as detailed in this guide, scientists can effectively and safely leverage this intermediate to advance their projects and develop novel, high-value molecules.

References

-

17641-08-6, 2-Chloro-N-(3-methoxyphenyl)acetamide Formula. ECHEMI.

-

2-Chloro-N-(3-methoxyphenyl)acetamide. Generic Website.

-

2-Chloro-N-(3-methoxyphenyl)acetamide. Chem-Impex.

-

2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE - Safety Data Sheet. ChemicalBook.

-

New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. ResearchGate.

-

2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE | 17641-08-6. ChemicalBook.

-

2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE | 17641-08-6. ChemicalBook.

-

Data Sheet (Cat.No.T29557). TargetMol.

-

2-Chloro-N-(3-methoxyphenyl)acetamide. Matrix Scientific.

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Institutional Pharmacy and Life Sciences.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Safety Data Sheet. Cayman Chemical.

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate.

-

2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide. Sigma-Aldrich.

-

A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI.

-

2-Chloro-N-(4-methoxyphenyl)acetamide. BLDpharm.

-

Acetamide, 2-methoxy-2-phenyl-N-[2-(4-chlorophenyl)ethyl]- - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

-

N-(2-Chloro-3-methoxyphenyl)acetamide. Sigma-Aldrich.

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.

-

N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem.

-

Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. 2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE | 17641-08-6 [amp.chemicalbook.com]

- 4. 17641-08-6 Cas No. | 2-Chloro-N-(3-methoxyphenyl)acetamide | Matrix Scientific [matrixscientific.com]

- 5. echemi.com [echemi.com]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

2-chloro-N-(3-methoxyphenyl)acetamide molecular weight and formula

An In-depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methoxyphenyl)acetamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, detail a robust and validated synthesis protocol, discuss modern analytical techniques for its characterization, and explore its applications as a precursor in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile compound.

Introduction: The Significance of Substituted Chloroacetamides

N-aryl chloroacetamides are a pivotal class of organic compounds, widely recognized as versatile building blocks in synthetic chemistry. The presence of a reactive C-Cl bond and an amide linkage makes them ideal precursors for a variety of nucleophilic substitution and cyclization reactions. Among these, 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No: 17641-08-6) is of particular interest. The specific placement of the methoxy group at the meta position of the phenyl ring influences the electronic properties and reactivity of the molecule, making it a valuable starting material for synthesizing targeted bioactive compounds, including those with potential applications for neurological disorders.[1] This guide offers an in-depth examination of its properties, synthesis, and utility.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in any research or development setting. The key identifiers and properties for 2-chloro-N-(3-methoxyphenyl)acetamide are summarized below.

Chemical Structure

The structure consists of a central acetamide group where the nitrogen is substituted with a 3-methoxyphenyl ring and the alpha-carbon is substituted with a chlorine atom.

Caption: Chemical structure of 2-chloro-N-(3-methoxyphenyl)acetamide.

Quantitative Data

The fundamental properties of the compound are crucial for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 17641-08-6 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 199.63 g/mol | [3][4] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 90.5 - 91.5 °C | [3] |

| Boiling Point | 371.9 °C at 760 mmHg | [3] |

| SMILES | COC1=CC=CC(=C1)NC(=O)CCl | [4][7] |

| InChIKey | JJNAIBJFYFWTIA-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-chloro-N-(3-methoxyphenyl)acetamide is the N-acylation of 3-methoxyaniline (m-anisidine) with chloroacetyl chloride.[6] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

-

3-methoxyaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)

-

Solvent (e.g., Acetone, Tetrahydrofuran, Dichloromethane)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Causality Insight: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Isolation:

-

Quench the reaction by slowly adding deionized water.

-

If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1M HCl (to remove unreacted amine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, typically an off-white solid, is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[6]

-

Verification: Dry the purified product under vacuum and determine the melting point. A sharp melting point close to the literature value (90.5-91.5 °C) indicates high purity.[3] Further characterization should be performed.

Caption: Workflow for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals include aromatic protons on the methoxyphenyl ring, a singlet for the methoxy (-OCH₃) group, a singlet for the chloromethyl (-CH₂Cl) group, and a broad singlet for the amide proton (-NH).

-

¹³C NMR: Reveals the number of unique carbon environments. Key signals correspond to the carbonyl carbon, the chloromethyl carbon, and the distinct carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands include a strong C=O stretch for the amide carbonyl (around 1670 cm⁻¹) and an N-H stretch (around 3270 cm⁻¹).[6]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M+] corresponding to the calculated molecular weight (199.63 g/mol ), along with a characteristic [M+2] peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

2-chloro-N-(3-methoxyphenyl)acetamide is not typically an end-product but rather a crucial intermediate. Its bifunctional nature—a reactive chlorine atom and a modifiable aromatic ring—allows for its use in diverse synthetic pathways.

-

Pharmaceutical Intermediate: It serves as a precursor for various pharmaceuticals, particularly those targeting neurological disorders.[1] The chloroacetyl moiety is an excellent electrophile for introducing the N-(3-methoxyphenyl)acetamide pharmacophore into larger molecules via substitution reactions.

-

Agrochemical Synthesis: The compound is utilized in the formulation of advanced agrochemicals, contributing to effective pest control solutions.[1]

-

Precursor for Bioactive Molecules: Research has shown that 2-chloro-N-(3-methoxyphenyl)acetamide is the first step in synthesizing more complex molecules with potential therapeutic properties. For instance, it is used to create vinyl-functionalized monomers for polymer synthesis and has been a starting point for molecules studied for antimicrobial activity and their interaction with proteins like human topoisomerase α2 (TOP2A).[8]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of 2-chloro-N-(3-methoxyphenyl)acetamide is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral) and may cause an allergic skin reaction.[3][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[9][10]

-

Handling Procedures: Avoid generating dust.[9] In case of accidental contact, wash skin thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][11]

Conclusion

2-chloro-N-(3-methoxyphenyl)acetamide is a compound of significant synthetic value. Its straightforward synthesis, combined with the reactive handles it possesses, cements its role as a fundamental building block in the creation of complex, high-value molecules for the pharmaceutical and agrochemical sectors. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and safely utilize this important chemical intermediate in their work.

References

-

Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Chloro-N-(3-methoxyphenyl)acetamide - Smolecule. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Aaron Chemicals. (2024). Retrieved from [Link]

-

Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(1). Retrieved from [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Chloro-N-(4-Hydroxyphenyl) Acetamide and Study of Their Antimicrobial - Neliti. (2020). Proceedings of Multidisciplinary International Scientific-Practical Conference "Current Issues of Science, Education and Industry in Modern Research". Retrieved from [Link]

-

2-chloro-n-(3-methoxyphenyl)acetamide (C9H10ClNO2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. 17641-08-6 Cas No. | 2-Chloro-N-(3-methoxyphenyl)acetamide | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. 17641-08-6|2-Chloro-N-(3-methoxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 5. 2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE | 17641-08-6 [chemicalbook.com]

- 6. ijpsr.info [ijpsr.info]

- 7. PubChemLite - 2-chloro-n-(3-methoxyphenyl)acetamide (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. aaronchem.com [aaronchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

chemical structure of 2-chloro-N-(3-methoxyphenyl)acetamide

An In-depth Technical Guide to 2-chloro-N-(3-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive scientific overview of 2-chloro-N-(3-methoxyphenyl)acetamide (CAS No: 17641-08-6). The document details its core chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. Designed for researchers, chemists, and professionals in drug development, this paper synthesizes theoretical knowledge with practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating. The significance of this compound as a versatile chemical intermediate is also discussed, supported by authoritative references.

Introduction and Core Chemical Identity

2-chloro-N-(3-methoxyphenyl)acetamide is a substituted aromatic amide. It belongs to the class of chloroacetamides, which are known for their utility as building blocks in organic synthesis due to the reactive C-Cl bond. The molecule integrates a chloroacetamide moiety with a 3-methoxyphenyl group, derived from m-anisidine. Its unique combination of functional groups—an amide linkage, an electrophilic alkyl chloride, and a methoxy-substituted benzene ring—makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Structurally related N-aryl chloroacetamides have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[2][3]

Key Identifiers:

-

Chemical Name: 2-chloro-N-(3-methoxyphenyl)acetamide

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of 2-chloro-N-(3-methoxyphenyl)acetamide consists of a central amide functional group. The nitrogen atom of the amide is bonded to a 3-methoxyphenyl ring, while the carbonyl carbon is bonded to a chloromethyl group (-CH₂Cl).

-

Amide Group (-CONH-): This planar group is central to the molecule's chemistry, providing structural rigidity and potential for hydrogen bonding via the N-H group.

-

3-Methoxyphenyl Group: This aromatic ring, substituted with a methoxy (-OCH₃) group at the meta position, influences the molecule's electronic properties and solubility. The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring.

-

Chloroacetyl Group (-COCH₂Cl): The presence of the chlorine atom makes the adjacent methylene carbon an electrophilic site, susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

dot

Caption: Chemical structure of 2-chloro-N-(3-methoxyphenyl)acetamide.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is critical for designing experimental conditions, predicting solubility, and assessing potential bioavailability.

| Property | Value | Source |

| Molecular Weight | 199.64 g/mol | [4][5] |

| Exact Mass | 199.0400063 Da | [4] |

| Melting Point | 90.5-91.5 °C | [4] |

| Boiling Point (est.) | 371.9 °C at 760 mmHg | [4] |

| Density (est.) | 1.264 g/cm³ | [4] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis Protocol: N-Acylation of m-Anisidine

Reaction Principle and Mechanistic Insight

The most direct and widely employed method for synthesizing 2-chloro-N-(3-methoxyphenyl)acetamide is the nucleophilic acyl substitution reaction between 3-methoxyaniline (m-anisidine) and chloroacetyl chloride.[3][7] The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen of m-anisidine onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Causality of Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Performing the addition of chloroacetyl chloride at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent side reactions, and minimize the formation of polymeric byproducts.[8]

-

Base: A mild base, such as sodium acetate or a tertiary amine like triethylamine, is used to scavenge the HCl generated.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: Aprotic solvents like acetic acid, acetonitrile, or tetrahydrofuran (THF) are suitable as they dissolve the reactants without participating in the reaction.[7][8][10]

dot

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl chloroacetamides.[9][10]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or THF, approx. 10 mL per gram of amine).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled, stirring amine solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Base Addition & Reaction: If using an inert solvent like THF, a base such as triethylamine (1.1 eq.) should be added prior to the acyl chloride. If using acetic acid, after the addition is complete, add a solution of sodium acetate (1.5 eq.) in water.[9]

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion, pour the reaction mixture into cold water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purification: Dry the crude product. For final purification, recrystallize the solid from a suitable solvent system, such as ethanol or a benzene/ligroine mixture, to yield the final product as a crystalline solid.[4]

Analytical Characterization and Structural Elucidation

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. The following data are based on typical values for structurally similar compounds.[2][10][11]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, NH ), 6.8-7.5 (m, 4H, Ar-H ), 4.2 (s, 2H, Cl-CH₂ ), 3.8 (s, 3H, OCH₃ ) |

| ¹³C NMR | δ (ppm): ~164 (C=O), ~160 (Ar-C -O), ~140 (Ar-C -N), 110-130 (other Ar-C ), ~55 (OC H₃), ~43 (C H₂-Cl) |

| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~780 (C-Cl stretch) |

| Mass Spec. (EI) | m/z: Molecular ion at 199 (M⁺) and 201 ([M+2]⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Trustworthiness through Self-Validation: The combined data from these orthogonal analytical methods provide a self-validating system. For instance, the mass spectrometry data confirms the molecular weight and elemental composition (presence of chlorine), while NMR spectroscopy confirms the precise connectivity of the atoms and the arrangement of functional groups, and IR spectroscopy verifies the presence of those key functional groups.

Applications in Research and Development

2-chloro-N-(3-methoxyphenyl)acetamide is primarily utilized as a chemical intermediate. Its bifunctional nature—a nucleophilic substitution site at the chloromethyl carbon and potential for electrophilic substitution on the activated aromatic ring—allows for diverse synthetic transformations.

-

Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules with potential therapeutic applications, including those targeting neurological disorders.[1]

-

Agrochemical Development: It is used in the formulation of novel herbicides and pesticides.[1][8] The chloroacetamide pharmacophore is present in several commercially successful herbicides.

-

Biochemical Research: The compound can be used as a starting material to synthesize enzyme inhibitors or molecular probes for studying metabolic pathways.[1]

Safety and Handling

Hazard Identification: According to aggregated GHS data, 2-chloro-N-(3-methoxyphenyl)acetamide is considered harmful if swallowed (H302).[4][12] It is also classified as an irritant.[5]

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

References

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

Generic Website. (n.d.). 2-Chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-n-(3-methoxyphenyl)acetamide. Retrieved from [Link]

-

IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

SPH-HCI. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

-

Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. echemi.com [echemi.com]

- 5. 17641-08-6 Cas No. | 2-Chloro-N-(3-methoxyphenyl)acetamide | Matrix Scientific [matrixscientific.com]

- 6. 17641-08-6|2-Chloro-N-(3-methoxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 2-chloro-N-(3-methoxyphenyl)acetamide

An In-depth Technical Guide: 2-Chloro-N-(3-methoxyphenyl)acetamide A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

2-Chloro-N-(3-methoxyphenyl)acetamide, a substituted acetamide derivative, serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its structural motifs—a reactive chloroacetamide group and a methoxy-substituted phenyl ring—make it a versatile building block for constructing more complex molecular architectures. This guide provides a detailed exploration of its chemical identity, synthesis, characterization, potential applications, and safety protocols. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes field-proven insights with established scientific data to offer a comprehensive technical resource on this valuable compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. 2-Chloro-N-(3-methoxyphenyl)acetamide is identified by a unique set of chemical and physical descriptors that dictate its behavior in chemical reactions and biological systems.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-N-(3-methoxyphenyl)acetamide | [1][2] |

| CAS Number | 17641-08-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 199.64 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CCl | [3][4] |

| InChIKey | JJNAIBJFYFWTIA-UHFFFAOYSA-N |[4] |

These identifiers ensure unambiguous documentation and retrieval of information in global chemical databases. The compound's physical properties, summarized below, are critical for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 90.5 - 91.5 °C | [1] |

| Boiling Point | 371.9 °C (at 760 mmHg) | [1] |

| Density | 1.264 g/cm³ | [1] |

| Appearance | Solid, crystalline powder | [5] |

| Solubility | Low water solubility is expected |[6] |

Synthesis and Mechanism of Formation

The primary and most efficient route for synthesizing 2-chloro-N-(3-methoxyphenyl)acetamide is through the nucleophilic acyl substitution reaction between 3-methoxyaniline and chloroacetyl chloride.[7] This standard acylation is a fundamental transformation in organic chemistry.

Principle of Synthesis: The "Why" Behind the Method

The synthesis hinges on the nucleophilicity of the amine group (-NH₂) on the 3-methoxyaniline ring and the electrophilicity of the carbonyl carbon in chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates an attack on the electron-deficient carbonyl carbon. The reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent protonation of the starting amine, a base (e.g., potassium carbonate, triethylamine) is typically added to act as an acid scavenger.[8][9]

Generalized Synthesis Workflow

The logical flow from starting materials to the purified final product is a critical, self-validating system. Each stage is designed to achieve a specific outcome, ensuring the integrity of the next step.

Caption: High-level workflow for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative method adapted from literature procedures for N-acylation.[9][10]

-

Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and potassium carbonate (1.2 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the initial exothermic release of heat upon addition of the acyl chloride.

-

Controlled Addition: Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature prevents side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.

-

Product Isolation (Work-up): Pour the reaction mixture into a beaker containing cold water. The crude product, being sparingly soluble in water, will precipitate out as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove inorganic salts and other water-soluble impurities. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[7]

-

Final Step: Dry the purified crystals under a vacuum to remove residual solvent.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of nucleophilic acyl substitution. (Note: Images are placeholders for chemical structures).

Analytical Characterization

Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment. Research has confirmed the characterization of this molecule using FTIR, ¹H, and ¹³C NMR spectroscopy.[11]

Table 3: Expected Spectroscopic Data Signatures

| Technique | Expected Features | Rationale |

|---|---|---|

| ¹H NMR | Signals at ~10 ppm (s, 1H, N-H), 6.8-7.5 ppm (m, 4H, Ar-H), ~4.2 ppm (s, 2H, -CH₂Cl), ~3.8 ppm (s, 3H, -OCH₃). | The chemical shifts and multiplicities correspond to the unique proton environments in the molecule.[10] |

| ¹³C NMR | Signals at ~164 ppm (C=O), 110-160 ppm (aromatic carbons), ~55 ppm (-OCH₃), ~43 ppm (-CH₂Cl). | The distinct carbon environments, especially the carbonyl and aliphatic carbons, are clearly resolved.[10] |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O amide I band), ~1540 (N-H bend), ~1250 (C-O stretch), ~750 (C-Cl stretch). | These absorption bands are characteristic of the key functional groups present in the molecule.[7][11] |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z 199 and an [M+2]⁺ peak at m/z 201 with ~1/3 intensity. | The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides definitive evidence of its presence.[7] |

Applications in Research and Development

The utility of 2-chloro-N-(3-methoxyphenyl)acetamide stems from its role as a versatile synthetic intermediate. The reactive C-Cl bond allows for further functionalization via nucleophilic substitution, making it a valuable precursor for a diverse range of target molecules.

Core Synthetic Intermediate

This compound is a foundational element in multi-step syntheses. It serves as a reliable starting point for building molecular complexity, particularly in the fields of medicinal and agricultural chemistry.[12]

Pharmaceutical and Agrochemical Research

-

Drug Development: It is employed as an intermediate in the synthesis of pharmaceuticals, with specific mention of compounds targeting neurological disorders.[12] Furthermore, its potential as a precursor for anticancer agents has been explored through molecular docking studies with human topoisomerase IIα (TOP2A), a key enzyme in DNA replication.[11]

-

Agrochemicals: The chloroacetamide scaffold is present in many herbicides and fungicides. This compound serves as a building block for creating new agrochemicals aimed at effective pest control.[12]

-

Biochemical Probes: Researchers can utilize this molecule to study enzyme interactions and metabolic pathways, aiding in the discovery and validation of new therapeutic targets.[12]

Caption: Key application areas stemming from 2-chloro-N-(3-methoxyphenyl)acetamide.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling 2-chloro-N-(3-methoxyphenyl)acetamide. The compound is classified as harmful and an irritant.

GHS Hazard Classification

Table 4: GHS Hazard & Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [1] |

| Hazard | H317 | May cause an allergic skin reaction. | [2] |

| Hazard | H319 | Causes serious eye irritation. | [2] |

| Precaution | P264 | Wash skin thoroughly after handling. | [1] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| Precaution | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry place).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause decomposition.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[6]

Conclusion

2-Chloro-N-(3-methoxyphenyl)acetamide is more than a mere chemical entry; it is an enabling tool for innovation in science. Its straightforward synthesis, combined with its reactive potential, establishes it as a cornerstone intermediate for drug discovery, agrochemical development, and fundamental biochemical research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for future scientific advancements.

References

-

ResearchGate. (2022). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

International Journal of ChemTech Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(3-methoxyphenyl)acetamide (C9H10ClNO2). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 17641-08-6 Cas No. | 2-Chloro-N-(3-methoxyphenyl)acetamide | Matrix Scientific [matrixscientific.com]

- 3. 17641-08-6|2-Chloro-N-(3-methoxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-chloro-n-(3-methoxyphenyl)acetamide (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ijpsr.info [ijpsr.info]

- 8. researchgate.net [researchgate.net]

- 9. media.neliti.com [media.neliti.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. escales | Virtual tour generated by Panotour [ub.edu]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-chloro-N-(3-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-chloro-N-(3-methoxyphenyl)acetamide is a versatile intermediate compound with significant potential in pharmaceutical and agrochemical research and development.[1] Its unique structural features, comprising a chloroacetamide moiety and a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-N-(3-methoxyphenyl)acetamide, offering insights into its synthesis, characterization, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Physical Properties

2-chloro-N-(3-methoxyphenyl)acetamide, also known as m-acetamidoyl chloride, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| CAS Number | 17641-08-6 | [1] |

| Melting Point | 90.5-91.5 °C | [2] |

| Boiling Point | 371.9 °C at 760 mmHg | [2] |

| Density | 1.264 g/cm³ | [2] |

| Appearance | White to off-white crystalline solid |

Solubility: While specific quantitative solubility data is not extensively documented in the literature, N-aryl acetamides generally exhibit low solubility in water and higher solubility in organic solvents.[3] Based on its structure, 2-chloro-N-(3-methoxyphenyl)acetamide is expected to be soluble in solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

The synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide is achieved through the acylation of 3-methoxyaniline with chloroacetyl chloride. This reaction is a standard method for the formation of amides.

Caption: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.

Experimental Protocol

The following protocol is based on a reported synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.[4][5]

Materials:

-

3-Methoxyaniline

-

Chloroacetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

Dissolve 3-methoxyaniline (1.0 equivalent) and pyridine (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.4 M in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Prepare a solution of chloroacetyl chloride (1.1 equivalents) in DCM (to a concentration of 0.5 M).

-

Add the chloroacetyl chloride solution dropwise to the cooled 3-methoxyaniline solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by crystallization from a mixture of DCM and petroleum ether.

Spectroscopic Characterization

The structure of 2-chloro-N-(3-methoxyphenyl)acetamide has been confirmed using various spectroscopic techniques.[4][5]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 3.84 | s | 3H | -OCH₃ | |

| 4.22 | s | 2H | -CH₂Cl | |

| 6.70-7.30 | m | 4H | Ar-H | |

| 8.20 | br s | 1H | -NH |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| 42.9 | -CH₂Cl | |

| 55.4 | -OCH₃ | |

| 105.0, 110.8, 112.2 | Ar-CH | |

| 130.1 | Ar-CH | |

| 139.2 | Ar-C | |

| 160.2 | Ar-C | |

| 164.5 | C=O |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong, broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1540 | Strong | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199 and an isotope peak [M+2]⁺ at m/z 201, with a ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

Reactivity and Chemical Stability

The chemical reactivity of 2-chloro-N-(3-methoxyphenyl)acetamide is primarily centered around the chloroacetamide moiety.

Caption: Nucleophilic substitution at the α-carbon.

The presence of the chlorine atom makes the adjacent methylene group susceptible to nucleophilic attack. This allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity makes 2-chloro-N-(3-methoxyphenyl)acetamide a valuable precursor for the synthesis of more complex molecules with potential biological activity.

Stability: The compound is generally stable under standard laboratory conditions. However, it may be sensitive to strong bases, which can promote hydrolysis of the amide bond or elimination reactions. It should be stored in a cool, dry place away from incompatible materials.

Safety and Handling

2-chloro-N-(3-methoxyphenyl)acetamide is considered harmful if swallowed and is an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The utility of 2-chloro-N-(3-methoxyphenyl)acetamide lies in its role as a key intermediate in the synthesis of novel compounds for various applications:

-

Pharmaceutical Development: It serves as a scaffold for the synthesis of compounds targeting a range of therapeutic areas. The methoxy group can influence the pharmacokinetic properties of the final molecule.

-

Agrochemicals: It is used in the development of new herbicides and fungicides. The chloroacetamide moiety is a common feature in many commercially successful agrochemicals.

-

Biochemical Research: This compound can be used as a starting material to synthesize probes for studying enzyme activity and metabolic pathways.

Conclusion

2-chloro-N-(3-methoxyphenyl)acetamide is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in research and development. This technical guide provides a solid foundation of knowledge to enable scientists to safely handle and strategically utilize this compound in the pursuit of new discoveries in medicine and agriculture.

References

-

Çoban, V., Çankaya, N., & Azarkan, S. Y. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 47(1), 1-10. Available from: [Link]

-

Synthesis, Characterization, Biological Evaluation and Molecular Docking Studies of New Oxoacrylate and Acetamide on HeLa Cancer Cell Lines. ResearchGate. Available from: [Link]

Sources

Solubility Profile of 2-chloro-N-(3-methoxyphenyl)acetamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(3-methoxyphenyl)acetamide (CAS: 17641-08-6). We will delve into the theoretical principles of solubility, present a robust, field-proven experimental protocol for its determination, and discuss the key factors influencing its dissolution. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions when handling this compound in a laboratory or process development setting.

Introduction and Physicochemical Profile

2-chloro-N-(3-methoxyphenyl)acetamide is a chloroacetamide derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an amide linkage, a methoxy group, a chloro substituent, and an aromatic ring, imparts a unique combination of polarity and lipophilicity. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

A foundational understanding begins with the compound's key physical and chemical properties, which are summarized below.

Table 1: Physicochemical Properties of 2-chloro-N-(3-methoxyphenyl)acetamide

| Property | Value | Source |

| CAS Number | 17641-08-6 | [2][3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][5] |

| Molecular Weight | 199.63 g/mol | [5][6] |

| Melting Point | 90.5-91.5 °C | [5] |

| Boiling Point | 371.9 °C at 760 mmHg | [5] |

| XLogP3 | 1.9 | [5] |

| Topological Polar Surface Area | 38.3 Ų | [5][6] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity, predicting that the compound will not be freely soluble in water. The presence of hydrogen bond donors and acceptors, however, indicates that it will interact favorably with polar solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The widely cited principle of "like dissolves like" provides a useful, albeit qualitative, starting point for prediction.[7][8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving nonpolar, lipophilic solutes.

For a molecule like 2-chloro-N-(3-methoxyphenyl)acetamide, its solubility is a balance between the polar contributions of the amide and ether groups and the nonpolar contributions of the aromatic ring and chloro-alkyl chain.

Hansen Solubility Parameters (HSP)

Caption: Conceptual relationship of Hansen Solubility Parameters.

Gold-Standard Methodology: Equilibrium Shake-Flask Solubility

To obtain reliable, quantitative solubility data, the equilibrium (or thermodynamic) shake-flask method is the most widely accepted approach.[13][14] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust, self-validating system.

Experimental Protocol

Objective: To determine the equilibrium solubility of 2-chloro-N-(3-methoxyphenyl)acetamide in a given solvent at a specified temperature.

Materials & Equipment:

-

2-chloro-N-(3-methoxyphenyl)acetamide (solid)

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm or finer, selected for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[15][16]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2-chloro-N-(3-methoxyphenyl)acetamide to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.

-

Scientist's Note: Equilibration time is a critical parameter. While 24 hours is often sufficient, compounds with slow dissolution rates may require longer.[17] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.

-

-